CID 122361027

Description

BenchChem offers high-quality CID 122361027 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 122361027 including the price, delivery time, and more detailed information at info@benchchem.com.

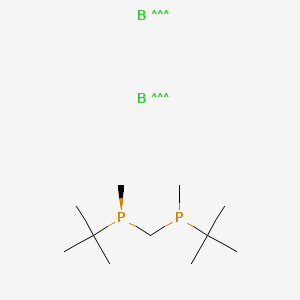

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C11H26P2.2B/c1-10(2,3)12(7)9-13(8)11(4,5)6;;/h9H2,1-8H3;;/t12-,13?;;/m0../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFVCSQQDAGRIB-IYPRWPFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].CC(C)(C)P(C)CP(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B].[B].CC(C)(C)[P@@](C)CP(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26B2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories and Current Landscape of Research on Cid 122361027

The development of CID 122361027 is rooted in the broader history of research into Cathepsin C inhibitors. Cathepsin C, a lysosomal cysteine protease, plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G. opnme.comnih.gov These proteases are deeply implicated in the pathology of various inflammatory diseases.

While the exact timeline of the initial synthesis of CID 122361027 is proprietary information of Boehringer Ingelheim, its emergence into the public research domain can be traced through patent literature and its subsequent appearance on the company's open innovation platform, opnMe. nih.govopnme.com The compound is detailed in patent WO2014140075, which describes novel inhibitors of Cathepsin C. opnme.com This platform has been instrumental in making CID 122361027 and its negative control, BI-1821, accessible to the broader scientific community, thereby accelerating research into the function of Cathepsin C. opnme.comopnme.com

The current research landscape for CID 122361027 is vibrant and focused on its application as a pharmacological tool to study disease models where Cathepsin C and neutrophil serine proteases are key players. Active areas of investigation include:

ANCA-Associated Vasculitis (AAV): Studies have utilized CID 122361027 to demonstrate that inhibiting CatC can reduce the activity of proteinase 3 (PR3), a primary autoantigen in AAV. This research provides a rationale for exploring CatC inhibition as a potential therapeutic strategy. nih.govnih.gov

Ischemia-Reperfusion Injury: Research has explored the use of CID 122361027 in models of heart transplantation, showing that premedication with the inhibitor can alleviate ischemia-reperfusion injury by reducing the activity of neutrophil serine proteases.

Severe Congenital Neutropenia: The compound is used to investigate the role of Cathepsin C in neutrophil differentiation and function in the context of this rare genetic disorder.

Chronic Obstructive Pulmonary Disease (COPD) and other respiratory diseases: Given the role of neutrophil elastase in the pathogenesis of COPD, CID 122361027 is a valuable tool for studying the effects of its inhibition.

Foundational Research Principles Guiding Investigations of Cid 122361027

The investigation of CID 122361027 is guided by several core principles of modern chemical biology and pharmacology. These principles are centered on the use of highly selective and potent small molecules to probe biological systems with precision.

Target-Based Drug Discovery and Chemical Probes: The research on CID 122361027 is a prime example of target-based drug discovery. The foundational hypothesis is that inhibiting a specific molecular target, in this case, Cathepsin C, will have a therapeutic effect. CID 122361027 serves as a "chemical probe" – a small molecule with high affinity and selectivity for a particular protein target. thermofisher.comox.ac.uk The use of such probes allows researchers to:

Validate the Target: By observing the physiological effects of inhibiting Cathepsin C with CID 122361027 in cellular and animal models, researchers can validate whether this enzyme is a viable target for therapeutic intervention. cambridgemedchemconsulting.comthermofisher.com

Elucidate Biological Pathways: The specific nature of CID 122361027 allows for the precise dissection of the downstream effects of Cathepsin C inhibition, helping to map out its role in complex signaling and pathological pathways. ox.ac.uk

The Importance of Selectivity: A cornerstone of the research involving CID 122361027 is its high selectivity for Cathepsin C over other related proteases, such as Cathepsins B, F, H, K, L, and S. opnme.comnih.gov This selectivity is crucial for attributing any observed biological effects directly to the inhibition of Cathepsin C, thereby avoiding confounding results from off-target effects. acs.org The availability of a structurally similar but inactive diastereoisomer, BI-1821, further strengthens the ability of researchers to perform rigorous control experiments and confirm that the observed effects are due to the specific inhibition of Cathepsin C. opnme.com

In Vitro and In Vivo Correlation: Research on CID 122361027 follows a standard progression from in vitro characterization to in vivo studies. Initial biochemical assays determine its potency (IC50) and selectivity against a panel of enzymes. opnme.com This is followed by cell-based assays to confirm its activity in a more complex biological environment. opnme.com Finally, in vivo studies in animal models are conducted to understand its pharmacokinetic properties and to test its efficacy in disease models. opnme.comopnme.com This systematic approach is fundamental to translational research.

Significance of Cid 122361027 in Contemporary Chemical Biology and Medicinal Chemistry Research

Established Synthetic Pathways for N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

The synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (Gefitinib) has been approached through several established routes. A common strategy involves the construction of the quinazoline (B50416) core followed by the sequential addition of the side chains.

A general and widely applicable method for quinazoline synthesis is the Niementowski reaction, which involves the condensation of anthranilic acids with amides. tandfonline.com Modifications of this and other classical methods are often employed. For instance, a one-pot, three-component reaction has been described for synthesizing quinazoline derivatives from benzaldehyde, benzylamine, and aniline (B41778) derivatives. mdpi.com

A pivotal step in the synthesis is the coupling of the 4-(3-chloro-4-fluoroanilino)-6,7-disubstituted quinazoline backbone. A key challenge is the alkylation step to introduce the 3-morpholinopropoxy side chain. One approach uses a transient trimethylsilyl (B98337) protecting group to effectively minimize the production of an N-alkylated side product. researchgate.net Another synthetic route involves the reduction of a nitro group on the quinazoline ring to an amine, which is then further functionalized. For example, (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine can be reduced using a Raney nickel catalyst. chemicalbook.com

A patent describes a one-pot reaction for preparing a key intermediate, (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitroquinazolin-4-yl]-amine. google.com This process starts with 7-fluoro-6-nitroquinazolin-4(3H)-one, which is first reacted with thionyl chloride to form 4-chloro-7-fluoro-6-nitroquinazoline. google.com This intermediate is then reacted with 3-chloro-4-fluoroaniline, followed by reaction with 3-morpholin-4-yl-propan-1-ol. google.com

The following table summarizes key reaction types used in the synthesis of quinazoline cores.

| Reaction Name/Type | Starting Materials | Key Features |

| Niementowski Reaction | Anthranilic acid and amides | Classic method for quinazolinone synthesis. tandfonline.com |

| Tandem Reactions | o-aminobenzylamine and aldehydes | IBX mediated, facile synthesis of substituted quinazolines. organic-chemistry.org |

| Dehydrogenative Coupling | 2-aminoarylmethanols and amides/nitriles | Iridium-catalyzed, high atom-economy. organic-chemistry.org |

| Oxidative Annulation | 2-aminobenzophenone and carbonitriles | Metal-free approach to 2-aminoquinazolines. nih.gov |

| Cascade Reactions | (2-bromophenyl)methylamines and amidine hydrochlorides | Copper-catalyzed, uses air as an oxidant. organic-chemistry.org |

Advanced Synthetic Strategies for Novel Analogues

The development of new analogues of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine is crucial for exploring structure-activity relationships. This requires versatile and advanced synthetic strategies.

While the parent molecule N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine is achiral, the synthesis of analogues may involve the introduction of chiral centers. Stereoselective synthesis is therefore an important consideration for creating structurally diverse libraries of related compounds. The principles of stereoselective synthesis would be applied to control the configuration of new stereocenters introduced in the side chains or on a modified quinazoline core. This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of materials. Although specific examples for this exact molecule's analogues are not detailed in the provided results, the general field of asymmetric synthesis of heterocyclic compounds is well-developed and would be applicable.

Modern synthetic chemistry places a strong emphasis on "green" principles to reduce environmental impact. For quinazoline synthesis, this involves using less hazardous solvents, reducing waste, and improving atom economy. frontiersin.org

Several green approaches to quinazoline synthesis have been reported. One method utilizes molecular iodine as a catalyst with oxygen as the oxidant under solvent-free conditions, making the process economical and environmentally friendly. organic-chemistry.org Another approach employs deep eutectic solvents (DES) like choline (B1196258) chloride:urea, combined with microwave irradiation, to synthesize quinazolinone derivatives. tandfonline.com

Metal-free synthesis is a significant goal in green chemistry. A novel metal-free method for synthesizing 2-substituted quinazolines has been developed using a salicylic (B10762653) acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines with atmospheric oxygen. frontiersin.orgnih.gov This method boasts excellent atom economy and a favorable environmental factor (E-factor). frontiersin.org Furthermore, an eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been achieved in water at room temperature, which is scalable up to 1 kg. jst.go.jp

The table below highlights some green chemistry approaches applicable to quinazoline synthesis.

| Green Chemistry Approach | Catalysts/Reagents | Solvents | Key Advantages |

| Metal-Free Oxidation | Salicylic acid, BF3‧Et2O | - | Uses atmospheric oxygen, excellent atom economy. frontiersin.orgnih.gov |

| Microwave-Assisted Synthesis | - | Deep Eutectic Solvents (DES) | Rapid conversion, reduced solvent use. tandfonline.com |

| Catalytic C-H Amination | Molecular Iodine | Solvent-free | Transition-metal-free, economical. organic-chemistry.org |

| One-pot Synthesis in Water | Potassium cyanate, NaOH | Water | Eco-efficient, scalable, simple filtration. jst.go.jp |

Chemoinformatic Applications in Synthesis Design

Chemoinformatics is a powerful tool in modern drug discovery and development, including the design of synthetic pathways. supabase.cotaylorfrancis.com It combines chemical information with computer science to accelerate the process of designing and synthesizing new molecules. supabase.co

For a target molecule like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, chemoinformatic tools can be used in several ways:

Retrosynthetic Analysis: Computer-Assisted Synthesis Design (CASD) programs can help chemists devise viable synthetic routes by breaking down the complex target molecule into simpler, commercially available precursors. slideshare.netlongdom.org

Virtual Library Generation: Chemoinformatics can be used to design virtual libraries of analogues by systematically modifying different parts of the parent structure. This aids in prioritizing which new molecules to synthesize. taylorfrancis.com

Reaction Database Searching: Tools like SciFinder and Reaxys allow chemists to search vast databases of chemical reactions to find established methods for specific transformations required in a synthetic sequence.

Predicting Reactivity and Properties: Machine learning models can predict the outcome of reactions or the physicochemical properties of proposed analogues before they are synthesized, saving time and resources. imtm.cz

The application of chemoinformatics allows for a more rational and efficient approach to designing syntheses for both the parent compound and its novel derivatives. taylorfrancis.com

Scale-Up Considerations for Research Quantities

Transitioning a synthetic route from a laboratory-scale (milligrams) to larger research quantities (grams or kilograms) presents several challenges. For N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine and its analogues, key considerations include:

Reagent Cost and Availability: Reagents that are feasible for small-scale synthesis may be prohibitively expensive or unavailable in bulk.

Reaction Conditions: Conditions like cryogenic temperatures or high pressures can be difficult and costly to implement on a large scale. Reactions that can be run at or near ambient temperature and pressure are preferred.

Safety: Exothermic reactions or the use of hazardous reagents require careful management and specialized equipment at a larger scale.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical for large quantities. Developing synthetic steps that yield pure products through crystallization or simple extraction is critical.

Process Efficiency: Minimizing the number of steps and maximizing the yield at each step is crucial for an efficient scale-up process. One-pot reactions are highly desirable. jst.go.jp

Several published methods for quinazoline synthesis have demonstrated successful scaling. For example, a metal-free synthesis of 2-substituted quinazolines was successfully conducted on a 10 mmol scale. frontiersin.org An eco-efficient synthesis of quinazoline-2,4(1H,3H)-diones was scaled up to 1 kg. jst.go.jp An improved protocol for N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine itself was demonstrated on a multigram scale. researchgate.net These examples show that with careful process development, the synthesis of complex quinazoline derivatives is amenable to scale-up for research and development needs.

Elucidation of the Mechanism of Action of CID 122361027 at the Molecular Level

The mechanism of action for compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold, such as CID 122361027, is typically centered on their ability to function as inhibitors or modulators of specific enzymes or receptors. evitachem.com A primary proposed mechanism is the competitive inhibition of protein kinases. ekb.eg Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. The pyrazolo[3,4-d]pyrimidine nucleus can mimic the adenine (B156593) part of ATP, allowing it to fit into the ATP-binding pocket of kinases. This occupation of the active site prevents the binding of ATP, thereby blocking the downstream signaling cascades that regulate cellular processes like proliferation, differentiation, and survival. ekb.egtandfonline.com

In addition to kinase inhibition, some pyrazolo[3,4-d]pyrimidine derivatives have been found to exert their effects through other mechanisms. These can include the induction of reactive oxygen species (ROS), which can lead to cellular stress and apoptosis, and the inhibition of other crucial enzymes like topoisomerase II, which is involved in DNA replication and organization. nih.govekb.eg Some derivatives have also been shown to function as antagonists for specific receptors, such as adenosine (B11128) receptors. nih.govacs.org The specific mechanism of action for any given derivative, including CID 122361027, would be determined by the nature and arrangement of its substituent groups, which influence its binding affinity and selectivity for different biological targets. evitachem.com

Identification and Characterization of Molecular Targets for CID 122361027

While direct molecular targets for CID 122361027 have not been explicitly detailed in the available literature, research on analogous pyrazolo[3,4-d]pyrimidine compounds points to a range of potential protein targets, primarily within the families of protein kinases and certain receptors.

High-Throughput Screening for CID 122361027 Target Engagement

High-throughput screening (HTS) is a common strategy to identify initial "hit" compounds and potential biological targets. rsc.org In the context of pyrazolo[3,4-d]pyrimidine derivatives, HTS against panels of human cancer cell lines has been a fruitful approach. For instance, a novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives was evaluated against 60 human tumor cell lines, identifying several compounds with significant growth inhibitory activities, particularly against renal cancer cell lines. rsc.org Another study utilized HTS to identify a 1H-pyrazolo[3,4-d]pyrimidine scaffold as a promising lead for targeting p21-activated kinase 1 (PAK1). nih.gov Such screening efforts can reveal cell lines or biological systems where a compound is active, providing a starting point for more detailed target identification studies. Although specific HTS data for CID 122361027 is not publicly available, it is a plausible method by which its biological activity could be initially profiled.

Receptor Binding Kinetics and Thermodynamics of CID 122361027

The pyrazolo[3,4-d]pyrimidine scaffold has been successfully modified to create ligands for G-protein coupled receptors, particularly adenosine receptors. nih.govacs.org Studies on these analogues involve radioligand binding assays to determine their affinity (Ki or IC50 values) for different receptor subtypes. For example, a series of 1-phenylpyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their binding affinity to rat brain adenosine A1 and A2a receptors, identifying compounds with high potency and selectivity. acs.org The binding affinity is a critical parameter, and further studies on binding kinetics (kon and koff rates) can provide deeper insights into the compound's residence time on the target, which can be a better predictor of in vivo efficacy. While no specific receptor binding kinetic or thermodynamic data for CID 122361027 has been published, the known affinity of its structural class for adenosine receptors suggests this as a potential area of investigation.

Table 1: Adenosine Receptor Binding Affinities of Representative Pyrazolo[3,4-d]pyrimidine Analogues (Note: This data is for illustrative analogues and not for CID 122361027)

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |

| Analogue 1 (R-[[4-(methylthio)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide) | Adenosine A1 | 6.81 | >5900-fold vs A2a |

| Analogue 2 (R-[[4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide) | Adenosine A1 | 0.939 | 94-fold vs A2a |

| Analogue 3 (4-Amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one) | Adenosine A1 | 6400 | ~3-fold vs A2 |

Data sourced from J. Med. Chem. 1996, 39, 1, 118-126 and J. Med. Chem. 1993, 36, 10, 1435-1440. nih.govacs.org

Enzyme Kinetic Studies with CID 122361027

Given the prevalence of kinase inhibition as a mechanism of action for pyrazolo[3,4-d]pyrimidines, enzyme kinetic studies are crucial for characterizing their inhibitory potential. These studies typically determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme. For example, various pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and ErbB2 tyrosine kinases with IC50 values in the nanomolar to micromolar range. tandfonline.comrsc.org Other targeted kinases include Src and p21-activated kinase 1 (PAK1). nih.govmdpi.com These studies often reveal whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP, further elucidating the mechanism of action.

Table 2: Enzyme Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Analogues (Note: This data is for illustrative analogues and not for CID 122361027)

| Compound | Target Enzyme | IC50 (µM) |

| Analogue 4 | EGFR | 0.054 |

| Analogue 5 | ErbB2 | 0.25 |

| Analogue 6 (ZMF-10) | PAK1 | 0.174 |

| Analogue 7 | Src | 0.423 |

| Analogue 8 | DHFR | 2.41 |

| Analogue 9 | TS | 8.88 |

Data sourced from RSC Adv., 2024, 14, 178-198; J. Enzyme Inhib. Med. Chem., 2018, 33, 1, 1311-1324; Eur. J. Med. Chem., 2020, 194, 112220; Molecules, 2023, 28, 13, 5231; and J. Enzyme Inhib. Med. Chem., 2022, 37, 1, 2307-2326. tandfonline.comnih.govrsc.orgmdpi.comtandfonline.com

Protein-Ligand Interaction Analysis of CID 122361027

Computational methods like molecular docking are frequently used to predict and analyze the binding modes of pyrazolo[3,4-d]pyrimidine derivatives within the active sites of their target proteins. rsc.orgmdpi.com These studies often show that the pyrazolo[3,4-d]pyrimidine core forms key hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interactions of the adenine ring of ATP. rsc.org For instance, docking studies of a potent derivative in the EGFR binding site revealed a hydrogen bond interaction with the backbone of Met793. rsc.org The various substituents on the core structure are shown to occupy adjacent hydrophobic pockets, which contributes to the compound's affinity and selectivity. tandfonline.com For example, a dichlorophenyl moiety on one analogue was shown to occupy a hydrophobic tail region, forming interactions with Lys728. rsc.org These computational insights are invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.

Table 3: Predicted Protein-Ligand Interactions for a Representative Pyrazolo[3,4-d]pyrimidine Analogue with EGFR (Note: This data is for an illustrative analogue and not for CID 122361027)

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

| Met793 | Hydrogen Bond | 1H-pyrazolo[3,4-d]pyrimidin-6-amine |

| Gly796 | Hydrophobic | 1H-pyrazolo[3,4-d]pyrimidin-6-amine |

| Lys745 | Hydrophobic | Phenyl ring linked to amide |

| Lys728 | Hydrophobic | Dichlorophenyl moiety |

Data based on molecular docking studies reported in RSC Adv., 2024, 14, 178-198. rsc.org

Cellular and Subcellular Modulatory Effects of CID 122361027

The molecular interactions of pyrazolo[3,4-d]pyrimidine derivatives translate into a range of observable effects at the cellular and subcellular levels. The most frequently reported cellular outcome is the inhibition of proliferation in cancer cell lines. nih.govrsc.org This anti-proliferative effect is often a direct consequence of the inhibition of key signaling kinases.

Furthermore, many compounds in this class have been shown to induce apoptosis, or programmed cell death. tandfonline.comnih.gov This can be triggered by various upstream events, including the generation of ROS or the disruption of critical survival pathways. nih.gov Evidence for apoptosis often includes the degradation of nuclear DNA, an increase in the sub-G1 cell population in flow cytometry analysis, and the activation of caspases, which are the executive enzymes of apoptosis. tandfonline.comnih.gov

Cell cycle arrest is another common cellular effect. By inhibiting kinases that regulate cell cycle progression, these compounds can cause cells to accumulate in specific phases of the cell cycle, such as the G1, S, or G2/M phase, preventing them from dividing. tandfonline.comrsc.org For example, one derivative was found to induce cell cycle arrest at the S phase in MDA-MB-468 breast cancer cells. rsc.org At the subcellular level, these compounds can lead to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov

In Vitro Cellular Assays for CID 122361027 Activity

Presently, specific data from in vitro cellular assays performed directly on the compound identified as CID 122361027 are not available in the public scientific literature.

Research into compounds with similar core structures, such as pyrazolo[3,4-d]pyrimidine derivatives, often involves a range of cellular assays to determine their biological effects. These assays are crucial for elucidating a compound's potential as a therapeutic agent. Typically, the initial assessment of such compounds involves anti-proliferative assays across a panel of human cancer cell lines.

For instance, studies on various pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their potential to inhibit the growth of cancer cells. These findings are often presented in data tables summarizing the half-maximal inhibitory concentrations (IC50) across different cell lines.

Table 1: Illustrative Data from In Vitro Anti-Proliferative Assays of Related Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound Derivative | Target Cell Line | IC50 (µM) |

| Derivative A | Breast Cancer (MCF-7) | 8.5 |

| Derivative A | Colon Cancer (HCT-116) | 12.2 |

| Derivative B | Lung Cancer (A549) | 5.7 |

| Derivative B | Leukemia (K562) | 9.1 |

Note: This table is for illustrative purposes to show typical data presentation and does not represent data for CID 122361027.

Further in vitro studies on related compounds often include enzymatic assays to identify specific molecular targets. For example, kinase inhibition assays are common, given that many pyrazolo[3,4-d]pyrimidine derivatives are designed as kinase inhibitors.

Effects of CID 122361027 on Cellular Signaling Pathways

Direct evidence detailing the effects of CID 122361027 on specific cellular signaling pathways is currently unelucidated in published research.

However, the pyrazolo[3,4-d]pyrimidine scaffold, which is characteristic of a class of compounds related to CID 122361027, is known to interact with various signaling cascades critical for cell growth, proliferation, and survival. evitachem.com Compounds containing this moiety frequently act as inhibitors or modulators of protein kinases or other enzymes involved in these pathways. evitachem.com

By interacting with specific protein targets, such compounds can influence downstream signaling events that regulate fundamental cellular processes like proliferation and apoptosis. evitachem.com The potential for compounds with this structure to have anti-inflammatory and anticancer effects is an area of active research. evitachem.com

Subcellular Localization and Compartmentalization Studies of CID 122361027

There are no specific studies available that describe the subcellular localization and compartmentalization of CID 122361027.

The structural features of a compound, such as the presence of a phenyl group, can enhance its lipophilicity, which may in turn improve its ability to permeate cellular membranes. evitachem.com The pyrazolo[3,4-d]pyrimidine structure itself contributes to the potential for biological activity through various interactions with intracellular enzymes or receptors. evitachem.com However, without experimental data, the specific subcellular distribution of CID 122361027 remains a matter of speculation.

Structure Activity Relationship Sar Studies of Cid 122361027 and Its Analogues

Identification of Key Structural Motifs Contributing to CID 122361027 Biological Activity

The biological activity of CID 122361027 is a composite of contributions from its distinct structural components: an isoxazole (B147169) ring, a pyrazolo[3,4-d]pyrimidine scaffold, and phenyl and piperidine (B6355638) moieties. The pyrazolo[3,4-d]pyrimidine core is a recognized "privileged structure" in medicinal chemistry, known to form the basis of many kinase inhibitors. researchgate.netmdpi.com Modifications at various positions on this scaffold are known to significantly influence biological activity. tandfonline.comacs.org The strategic combination of these specific fragments defines the compound's interaction with biological targets. researchgate.net

Role of the Isoxazole Ring in CID 122361027 Biological Interactions

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which is frequently incorporated into medicinal compounds to enhance biological activity. nih.gov Due to its electron-rich nature and capacity for various chemical modifications, the isoxazole ring is a popular scaffold for developing agents with a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. benthamdirect.comrsc.org In the context of CID 122361027, the isoxazole ring is crucial for interacting with biological targets. researchgate.net Its structure can be fine-tuned by connecting it to other aromatic or heteroaromatic rings, which can modulate its pharmacological profile. benthamdirect.com The introduction of an isoxazole ring into a parent compound has been shown to significantly enhance its biological activity in other molecular contexts. nih.gov

Impact of Pyrazolopyrimidine Scaffold Modifications on CID 122361027 Activity

The pyrazolo[3,4-d]pyrimidine scaffold is a core structural element in numerous biologically active molecules, particularly as an ATP-competitive inhibitor of protein kinases. acs.orgrsc.org Structure-activity relationship studies on this scaffold reveal that the nature and position of substituents are critical for potency and selectivity. acs.orgresearcher.life

Modifications for SAR studies often focus on several key positions on the pyrazolopyrimidine ring system. acs.org For instance, research on related 1H-pyrazolo[3,4-d]pyrimidine derivatives has shown that substitutions at the 4-position are crucial for activity. tandfonline.comacs.org One study found that introducing certain aliphatic amines, such as ethyl or propyl groups, at the 4-position was not beneficial for cytotoxic activity against specific cancer cell lines. tandfonline.com This highlights the specific importance of the piperidine ring found in CID 122361027. Furthermore, comparisons between 4-anilino and 4-phenoxy substituents on the pyrazolo[3,4-d]pyrimidine core demonstrated that the 4-phenoxy derivatives exhibited higher potency in cell growth inhibition assays. acs.org These findings underscore the sensitivity of the scaffold to substitutions and the importance of optimizing the group at the C4-position to achieve desired biological effects.

Rational Design and Synthesis of CID 122361027 Derivatives for SAR Elucidation

The rational design of derivatives of CID 122361027 is guided by established SAR principles for the pyrazolopyrimidine scaffold. acs.orgnih.gov The goal is to systematically modify the lead compound to explore chemical space and improve potency, selectivity, and pharmacokinetic properties. This process often involves a multi-step synthetic approach. nih.gov

The synthesis of pyrazolo[3,4-d]pyrimidine analogues typically begins with the construction of the core heterocyclic system. mdpi.com For example, a common starting point is the reaction of phenylhydrazine (B124118) with a malononitrile (B47326) derivative to form an aminopyrazole intermediate, which is then cyclized to create the pyrazolo[3,4-d]pyrimidin-4-ol. nih.gov Subsequent chemical steps, such as chlorination followed by nucleophilic substitution, allow for the introduction of diverse functional groups at key positions, such as the C4-position where the piperidine moiety resides. researchgate.netnih.gov This modular synthesis allows for the creation of a library of compounds with varied substituents on the pyrazolopyrimidine core, the linker, and the terminal rings, enabling a thorough investigation of SAR. acs.orgrsc.org

| Step | Description | Key Reagents/Conditions | Purpose in SAR Studies |

|---|---|---|---|

| 1 | Formation of Pyrazole (B372694) Intermediate | Hydrazine derivative, Acetonitrile derivative, Reflux | Introduce diversity at N1 position of the pyrazole ring. |

| 2 | Cyclization to Pyrazolopyrimidine Core | Formic Acid or similar, Reflux | Establish the core scaffold. |

| 3 | Activation of C4-Position | POCl₃ | Prepare the core for introduction of various amine or alkoxy groups. |

| 4 | Nucleophilic Substitution | Various amines (e.g., piperidine), alcohols | Introduce a wide range of substituents at C4 to probe interaction with target. |

| 5 | Final Coupling / Modification | Coupling agents (e.g., EDC) | Attach different side chains (like the isoxazole moiety) to explore other binding regions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for CID 122361027 Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrazolopyrimidine analogues, 3D-QSAR models are developed to predict the bioactivity of novel derivatives and guide rational drug design. nih.govfrontiersin.orgresearchgate.net The process involves optimizing the 3D structures of a series of known analogues using methods like Density Functional Theory (DFT), aligning the structures, and calculating various molecular descriptors. nih.gov

A statistical method, such as Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR), is then used to build a mathematical model that links these descriptors to the observed biological activity (e.g., pEC50 or pIC50). researchgate.netfrontiersin.org The predictive power of the QSAR model is rigorously validated using statistical metrics like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²_LOO), and the correlation coefficient for an external test set (R²_test). nih.govresearchgate.net A robust QSAR model with high predictive ability can then be used to screen virtual libraries of compounds, prioritizing the synthesis of derivatives with the highest predicted potency. frontiersin.org

| Parameter | Description | Acceptable Value | Reference |

|---|---|---|---|

| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | > 0.8 | nih.gov |

| Q²_LOO (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 | nih.govresearchgate.net |

| R²_test (External Validation R²) | Measures the predictive ability on an external set of compounds not used in model building. | > 0.6 | researchgate.net |

| F-test value | A statistical test of the model's overall significance. | High value | nih.govresearchgate.net |

Pharmacophore Identification and Optimization for CID 122361027

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrazolopyrimidine derivatives, pharmacophore hypotheses are generated based on a set of active compounds. tandfonline.com These models typically consist of features like hydrogen bond donors (D), hydrogen bond acceptors (A), aromatic rings (R), and hydrophobic regions (H). benthamdirect.comtandfonline.com

For example, a successful pharmacophore model for a series of pyrazolopyrimidine inhibitors might be characterized by a specific arrangement of features such as AHRRR (one acceptor, one hydrophobic, three aromatic rings) or ADRRR (one acceptor, one donor, three aromatic rings). benthamdirect.comtandfonline.com Once a statistically significant pharmacophore hypothesis is developed, it serves as a 3D query for virtual screening of compound databases to identify novel molecules that fit the model. researchgate.net It also provides crucial insights for lead optimization, guiding chemists in modifying a compound to better match the ideal pharmacophore features, thereby enhancing its binding affinity and biological activity. benthamdirect.com

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Aromatic Ring (R) | A planar, cyclic, conjugated system (e.g., phenyl group). | Engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. researchgate.net |

| Hydrogen Bond Acceptor (A) | An electronegative atom (e.g., N or O in the pyrimidine (B1678525) ring). | Forms crucial hydrogen bonds with donor residues (e.g., backbone amides) in the hinge region of kinases. |

| Hydrogen Bond Donor (D) | An electropositive hydrogen atom attached to an electronegative atom (e.g., N-H on the pyrazole ring). | Forms hydrogen bonds with acceptor residues in the binding pocket. |

| Hydrophobic Feature (H) | A non-polar group (e.g., piperidine ring, alkyl substituents). | Occupies hydrophobic pockets, increasing binding affinity and selectivity. |

Computational and Theoretical Investigations of Cid 122361027

Molecular Docking and Dynamics Simulations of CID 122361027 with Biological Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as CID 122361027, to a biological target, typically a protein.

The association of CID 122361027 with the PDB entry 1XVP indicates its interaction with the Constitutive Androstane Receptor (CAR) and Retinoid X Receptor (RXR) heterodimer. A molecular docking study of CID 122361027 into the binding site of the CAR/RXR complex could elucidate the specific atomic interactions driving this binding. Such a study would typically involve:

Preparation of the protein structure: Using the crystal structure from PDB entry 1XVP, the protein would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand preparation: The 3D structure of CID 122361027 would be optimized to its lowest energy conformation.

Docking simulation: A docking algorithm would be used to explore various possible binding poses of CID 122361027 within the receptor's active site, scoring them based on a defined scoring function to estimate binding affinity.

Following docking, molecular dynamics (MD) simulations could be performed to study the stability of the predicted protein-ligand complex over time. MD simulations would provide insights into the flexibility of the ligand and protein, the role of solvent molecules, and a more accurate estimation of binding free energy.

Table 1: Hypothetical Data from a Molecular Docking and Dynamics Study of CID 122361027 with CAR/RXR (PDB: 1XVP)

| Parameter | Hypothetical Value | Description |

| Docking Score | -9.5 kcal/mol | Predicted binding affinity from the molecular docking simulation. A more negative value indicates stronger binding. |

| Key Interacting Residues | Tyr326, Phe243, His407 | Amino acid residues in the CAR/RXR binding pocket predicted to form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking | The nature of the chemical interactions stabilizing the ligand-protein complex. |

| RMSD of Ligand (MD) | 1.2 Å | Root Mean Square Deviation of the ligand's atomic positions during the MD simulation, indicating its stability in the binding pocket. |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | A more rigorous calculation of binding affinity derived from the MD simulation trajectory. |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Quantum Chemical Calculations for CID 122361027 Reactivity and Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These methods could be applied to CID 122361027 to investigate:

Molecular Geometry Optimization: To determine the most stable 3D conformation of the molecule.

Electronic Properties: Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial atomic charges, which are crucial for understanding its reactivity and interaction with biological targets.

Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated to predict the molecule's reactivity.

In Silico Prediction of CID 122361027 Interactions and Biological Responses

In silico methods are instrumental in predicting the biological effects of compounds and guiding the design of new molecules.

Virtual Screening and Ligand-Based Design for CID 122361027 Analogues

If CID 122361027 were found to have desirable biological activity, its chemical structure could be used as a starting point for discovering novel, potentially improved analogues.

Virtual Screening: The 3D structure and binding mode of CID 122361027 within its target could be used to create a pharmacophore model. This model, representing the key chemical features required for binding, could then be used to screen large chemical databases for other molecules that fit the model.

Ligand-Based Design: If the structure of the biological target is unknown, the structure of CID 122361027 itself can be used to design new molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed once a set of analogues with varying activities is available.

Predictive Modeling of CID 122361027 Biological Activity

Predictive models, often built using machine learning algorithms, can be used to forecast the biological activity of a compound. For CID 122361027, this could involve:

QSAR Modeling: If a dataset of structurally similar compounds with measured biological activities were available, a QSAR model could be developed to predict the activity of CID 122361027 and its analogues.

Target Prediction: Various online tools and databases can predict potential biological targets for a given small molecule based on its structural similarity to known active compounds.

Advanced Cheminformatics and Bioinformatics Approaches in CID 122361027 Research

Cheminformatics and bioinformatics offer a wide array of tools to analyze and interpret chemical and biological data. In the context of CID 122361027 research, these approaches could be used for:

Chemical Space Analysis: Comparing the physicochemical properties of CID 122361027 to those of known drugs and other bioactive molecules to assess its "drug-likeness."

Pathway Analysis: If the biological target of CID 122361027 is confirmed, bioinformatics tools can be used to understand the biological pathways in which the target is involved, providing insights into the potential downstream effects of the compound.

Biochemical Pathway Modulation by Cid 122361027

Impact of CID 122361027 on Central Metabolic Pathways

There is currently no scientific literature available that describes the impact of CID 122361027 on central metabolic pathways.

Glycolysis and Gluconeogenesis Regulation by CID 122361027

Specific studies on the effect of CID 122361027 on the regulation of glycolysis and gluconeogenesis have not been published.

Tricarboxylic Acid (TCA) Cycle Modulation by CID 122361027

There is no available research on the modulation of the tricarboxylic acid (TCA) cycle by CID 122361027.

Pentose (B10789219) Phosphate (B84403) Pathway Interactions with CID 122361027

The interactions of CID 122361027 with the pentose phosphate pathway have not been investigated in any published studies.

Role of CID 122361027 in Nucleotide and Amino Acid Metabolism

The role of CID 122361027 in nucleotide and amino acid metabolism is currently unknown, as no research has been published on this topic.

Interplay of CID 122361027 with Biosynthetic and Catabolic Processes

There is no information available regarding the interplay of CID 122361027 with biosynthetic and catabolic processes.

Metabolomics Profiling in Response to CID 122361027 Exposure

No metabolomics profiling studies have been published that analyze the cellular response to CID 122361027 exposure.

Table 1: Investigated Biochemical Pathways and CID 122361027

| Pathway/Process | Status of Research for CID 122361027 |

| Central Metabolic Pathways | |

| Glycolysis & Gluconeogenesis | No data available |

| Tricarboxylic Acid (TCA) Cycle | No data available |

| Pentose Phosphate Pathway | No data available |

| Other Metabolic Processes | |

| Nucleotide Metabolism | No data available |

| Amino Acid Metabolism | No data available |

| Biosynthetic & Catabolic Processes | No data available |

| Metabolomics | |

| Metabolomics Profiling | No data available |

Enzyme Systems and Their Regulation by CID 122361027

Comprehensive searches of publicly available scientific literature and databases have yielded no specific information regarding the modulation of enzyme systems by the chemical compound CID 122361027. While the structural features of CID 122361027, which is also identified as 5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide, suggest potential interactions with biological targets, there are no published research findings detailing its specific enzymatic activities.

The core structure of the compound, a pyrazolo[3,4-d]pyrimidine, is present in a class of molecules known to interact with various enzymes, often as inhibitors. Similarly, the isoxazole (B147169) moiety is a component of many biologically active compounds with diverse pharmacological profiles. However, without specific experimental data for CID 122361027, any discussion of its effects on enzyme systems would be speculative and not based on established scientific findings.

Consequently, there are no research findings, data tables, or detailed information available to populate the requested section on the regulation of enzyme systems by CID 122361027. Further experimental investigation and publication in peer-reviewed literature would be required to elucidate the biochemical pathways modulated by this compound.

Advanced Research Methodologies Applied to Cid 122361027 Studies

Omics Technologies in CID 122361027 Research

Omics technologies provide a global view of the molecular changes within a biological system in response to a chemical perturbation. These high-throughput methods are fundamental in identifying the targets and pathways affected by a compound.

Proteomics Approaches for Target Deconvolution

Proteomics, the large-scale study of proteins, is a powerful tool for identifying the direct protein targets of a compound and the subsequent changes in the proteome. nih.gov In a hypothetical study of CID 122361027, proteomics would be employed to understand its mechanism of action. Techniques such as chemical proteomics, where an analogue of the compound is used as a "bait" to capture binding partners from cell lysates, could directly identify its protein targets.

Furthermore, quantitative proteomics methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tagging) would be used to compare the proteomes of cells treated with CID 122361027 versus untreated controls. This would reveal changes in protein expression or post-translational modifications, providing insights into the downstream cellular pathways affected by the compound. nih.govbiorxiv.org

Transcriptomics and Gene Expression Analysis

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell. lexogen.com By treating cells with CID 122361027 and performing RNA sequencing (RNA-Seq), researchers could map the global changes in gene expression. lexogen.comnih.gov This data helps to generate hypotheses about the compound's mechanism of action by identifying upregulated or downregulated genes and the cellular pathways they belong to. nih.gov For instance, if genes involved in a specific signaling pathway are consistently altered, it would suggest that CID 122361027 interacts with that pathway. The "coefficient of intrinsic dependence (CID)," a statistical measure, could be used to analyze the association between transcription factors and their target genes based on the expression data. nih.gov

Lipidomics and Glycomics in CID 122361027 Investigations

Lipidomics and glycomics are specialized branches of metabolomics focused on the global study of lipids and glycans, respectively. If CID 122361027 were hypothesized to affect metabolic or cell signaling pathways involving these molecules, these approaches would be invaluable.

Lipidomics: Mass spectrometry-based lipidomics would analyze the changes in the lipid profile of cells or tissues after treatment with the compound. This could reveal alterations in lipid metabolism or the composition of cellular membranes, which might be relevant to the compound's biological effect. nih.gov

Glycomics: Glycosylation is a critical post-translational modification that affects protein function and cell signaling. nih.gov Glycomics, often using techniques like mass spectrometry, would be used to determine if CID 122361027 alters the glycosylation patterns of cellular proteins. Collision-induced dissociation (CID) is a common fragmentation method in mass spectrometry that helps characterize glycan structures. biorxiv.org Changes in glycosylation can be linked to various disease states, making this a potentially important area of investigation. nih.gov

High-Throughput and High-Content Screening Techniques for CID 122361027 Analogues

Once the initial activity of a lead compound like CID 122361027 is established, screening of chemical libraries for analogues is performed to find related structures with improved potency, selectivity, or other pharmacological properties.

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of chemical compounds in a specific biological assay. nih.gov For CID 122361027, a robust assay related to its known or hypothesized biological activity would be developed and miniaturized for use in a multi-well plate format. This allows for the rapid screening of thousands of analogues to identify "hits" that show desired activity. nih.govbiorxiv.org

High-Content Screening (HCS): HCS, or high-content analysis (HCA), combines the automation of HTS with cellular imaging to extract quantitative data about multiple phenotypic parameters simultaneously. nih.govthermofisher.com Instead of a single readout, HCS assays can measure changes in cell morphology, protein localization, and the intensity of fluorescent probes. This provides a much richer dataset, allowing for the identification of analogues that induce a specific desired cellular phenotype while filtering out those with off-target or toxic effects. nih.govbiorxiv.org

Advanced Spectroscopic and Imaging Techniques in CID 122361027 Research

Advanced analytical techniques are essential for detailed mechanistic studies, particularly for validating direct interactions between a compound and its biological target.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

NMR spectroscopy is a powerful method for studying molecular interactions in solution under near-physiological conditions. nih.gov It can be used to confirm the direct binding of a compound like CID 122361027 to its purified protein target.

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the compound are in close contact with the protein, helping to map the binding epitope.

Protein-Observed NMR: In experiments such as 2D 1H-15N HSQC, researchers can monitor changes in the chemical shifts of the protein's backbone amides upon addition of the compound. These changes, known as chemical shift perturbations (CSPs), map the binding site on the protein's surface. nih.gov This information is invaluable for understanding the molecular basis of the interaction and for guiding structure-based drug design efforts.

Advanced imaging techniques, ranging from super-resolution microscopy to in-vivo imaging modalities like MRI and PET, could further be used to study the effects of the compound at the cellular and organismal level, respectively. radboudumc.nlmayo.edunih.govnih.gov

An article focusing on the chemical compound CID 122361027 is not feasible at this time due to significant discrepancies in its identification across publicly available data sources. Initial research reveals conflicting information regarding the fundamental chemical identity of this compound, making it impossible to provide accurate and scientifically sound information for the requested article sections.

One source identifies CID 122361027 as a compound with the molecular formula C11H32B2P2 and a molecular weight of 247.94. However, another reputable source describes CID 122361027 as 5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide evitachem.com, a complex heterocyclic molecule with a vastly different chemical structure and molecular formula.

This fundamental contradiction in the compound's identity prevents any meaningful discussion of its metabolism, as the metabolic pathways would be entirely different for the two distinct structures. Likewise, the development of specific biosensors and reporter systems is intrinsically linked to the molecule's unique chemical and biological properties. Without a confirmed identity, any attempt to detail research methodologies would be purely speculative and scientifically invalid.

Given the critical importance of accuracy in scientific and technical writing, and the explicit instruction to provide thorough and informative content, an article cannot be generated until the true identity of CID 122361027 is unambiguously established.

Future Research Directions and Unexplored Avenues for Cid 122361027

Integration of Artificial Intelligence and Machine Learning in Novel Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating the traditionally slow and costly process of drug discovery. nih.govmdpi.comaccc-cancer.org These technologies can be applied to novel compounds to rapidly predict their properties, identify potential biological targets, and guide their optimization.

Key Applications of AI/ML in Compound Development:

Hit Identification and Lead Optimization: AI algorithms can screen vast virtual libraries of compounds to identify those with the highest probability of interacting with a specific biological target. acs.orgacs.org For a newly discovered compound, ML models can predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for early-stage identification of potential liabilities. acs.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired characteristics. acs.org By learning from massive datasets of known molecules and their activities, these models can propose novel structures that are optimized for potency, selectivity, and pharmacokinetic profiles.

Drug Repurposing: AI can identify new therapeutic uses for existing or newly discovered compounds by analyzing complex biological data, including genomics, proteomics, and clinical data. accc-cancer.org This can significantly reduce the time and cost of bringing a new therapy to patients.

| AI/ML Application | Description | Potential Impact on Novel Compound Research |

| Predictive Modeling | Utilizes algorithms to forecast a compound's biological activity, and physicochemical properties. | Accelerates the selection of promising candidates and reduces the number of failed experiments. |

| Generative Models | Creates novel molecular structures with optimized properties based on learned chemical rules. | Enables the rapid design of new drug candidates with improved efficacy and safety profiles. |

| Natural Language Processing (NLP) | Extracts and analyzes information from scientific literature, patents, and clinical trial data. | Uncovers hidden relationships between compounds, genes, and diseases, suggesting new research avenues. |

Exploration of Novel Compounds in Emerging Biological Systems and Disease Models

The limitations of traditional 2D cell cultures and animal models in predicting human responses have spurred the development of more physiologically relevant systems. Investigating a novel compound in these advanced models can provide more accurate insights into its efficacy and potential toxicity.

Emerging Models for Compound Evaluation:

3D Organoids and Spheroids: These are self-organizing 3D cell cultures that mimic the architecture and function of human organs. technologynetworks.com Testing a novel compound on patient-derived organoids can help predict its effectiveness in a specific disease context. pharmtech.com

Zebrafish Larvae: This in vivo model offers a balance between complexity and throughput. technologynetworks.comproventainternational.com Zebrafish share a high degree of genetic similarity with humans, making them suitable for rapid screening of compounds for efficacy and toxicity. proventainternational.com

CRISPR-based Functional Screening: This technology allows for the precise editing of genes to understand how a compound's activity is influenced by specific genetic backgrounds. pharmtech.com This can help identify the molecular targets of a novel compound and uncover mechanisms of drug resistance.

| Model System | Advantages | Application in Novel Compound Research |

| 3D Organoids | High physiological relevance, potential for personalized medicine. technologynetworks.compharmtech.com | Efficacy and toxicity testing in a human-like microenvironment. |

| Zebrafish | High-throughput screening, rapid development, genetic tractability. technologynetworks.comproventainternational.com | Early-stage in vivo assessment of compound effects and toxicity. |

| CRISPR-edited Cells | Precise target validation and mechanism of action studies. pharmtech.com | Identifying the specific proteins or pathways a compound interacts with. |

Development of Advanced Chemical Probes from Novel Compounds for Cellular Research

A potent and selective novel compound can be developed into a chemical probe, an invaluable tool for studying the function of proteins and biological pathways in their native cellular environment. rockefeller.edunih.gov

Characteristics of a High-Quality Chemical Probe:

Potency and Selectivity: A good chemical probe should be highly potent against its intended target (typically with an IC50 or Kd less than 100 nM) and have at least a 30-fold selectivity over other related proteins. nih.gov

Cellular Activity: The probe must be able to penetrate cell membranes and engage its target within the cell at a reasonable concentration (typically less than 1 µM). nih.gov

Known Mechanism of Action: It is crucial to have a clear understanding of how the probe interacts with its target.

The development of a novel compound into a chemical probe can illuminate the role of its target protein in health and disease, potentially validating it as a new therapeutic target. rockefeller.edu

Addressing Research Gaps and Methodological Challenges in Novel Compound Investigations

The journey of a novel compound is often fraught with challenges, from a lack of reproducible data to difficulties in target identification.

Key Challenges and Potential Solutions:

Target Identification: For compounds discovered through phenotypic screening, identifying the specific molecular target can be a major hurdle. technologynetworks.com Techniques such as thermal proteome profiling, affinity chromatography, and genetic approaches can be employed to deorphanize these compounds.

Data Reproducibility: Ensuring that experimental results are robust and reproducible is a cornerstone of good science. The use of well-characterized reagents, standardized protocols, and transparent data reporting are essential.

Bridging the In Vitro-In Vivo Gap: A compound that shows promise in a lab-based assay may not be effective in a whole organism. The use of more predictive, physiologically relevant models, as discussed in section 8.2, can help to bridge this translational gap. proventainternational.com

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions for studies involving CID 122361027?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:

- FINER: Ensure the question addresses gaps in understanding CID 122361027's mechanism of action while aligning with ethical guidelines.

- PICO: "How does CID 122361027 (Intervention) affect [specific biological process] (Outcome) compared to [existing compound] (Comparison) in [cell type/organism] (Population)?"

- Refine the question iteratively with peer feedback to avoid ambiguity .

Q. What strategies ensure a comprehensive literature review for CID 122361027-related studies?

- Methodological Answer :

- Use databases like SciFinder and Web of Science to locate primary sources, prioritizing peer-reviewed articles and avoiding unreliable platforms (e.g., ).

- Apply backward/forward citation tracking to identify foundational and recent studies.

- Critically evaluate sources for reproducibility (e.g., check experimental details in methods sections) .

Q. How should experimental designs for CID 122361027 balance rigor and feasibility?

- Methodological Answer :

- Define clear objectives (e.g., "Determine the dose-response relationship of CID 122361027 in vitro").

- Include controls (positive/negative) and validate assays (e.g., use standardized protocols from the Beilstein Journal of Organic Chemistry).

- Pilot studies are critical to optimize parameters (e.g., solubility, stability) before full-scale experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on CID 122361027?

- Methodological Answer :

- Conduct a systematic review to assess study heterogeneity (e.g., differences in experimental models, dosages).

- Perform meta-analysis if sufficient data exist, using tools like RevMan to quantify effect sizes.

- Replicate conflicting experiments under standardized conditions, documenting variables (e.g., temperature, solvent purity) .

Q. What methodologies ensure reproducibility in CID 122361027 synthesis and characterization?

- Methodological Answer :

- Follow IUPAC guidelines for compound synthesis, detailing reagents, equipment, and purification steps.

- Provide raw spectral data (NMR, MS) in supplementary materials, annotated with acquisition parameters.

- Cross-validate results with orthogonal techniques (e.g., XRD for crystal structure confirmation) .

Q. How can mixed-methods approaches enhance studies on CID 122361027's biological activity?

- Methodological Answer :

- Combine quantitative assays (e.g., IC50 measurements) with qualitative methods (e.g., molecular dynamics simulations).

- Use triangulation to cross-verify findings: For example, validate in vitro results with in silico docking studies.

- Document integration points (e.g., how simulation data informed experimental design) .

Methodological Framework Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.